N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a morpholine group, a phenyl ring, and a cyclohexanecarboxamide moiety. Its multifaceted structure allows it to participate in various chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under basic conditions to form 4-methyl-6-(morpholin-4-yl)pyrimidine. This intermediate is then coupled with 4-aminophenylcyclohexanecarboxamide using a palladium-catalyzed cross-coupling reaction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a piperidine ring instead of a cyclohexane ring.
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE: Similar structure but with a benzamide moiety instead of a cyclohexanecarboxamide moiety.
Uniqueness
The uniqueness of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexanecarboxamide moiety, in particular, contributes to its stability and ability to interact with various molecular targets .
Properties
Molecular Formula |
C22H29N5O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H29N5O2/c1-16-15-20(27-11-13-29-14-12-27)26-22(23-16)25-19-9-7-18(8-10-19)24-21(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,24,28)(H,23,25,26) |
InChI Key |
YHZGJZRVYIUJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4 |
Origin of Product |
United States |
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